2-[(4-chlorophenyl)sulfonylamino]pyrimidine-5-carboxylic acid
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Overview
Description
2-[(4-chlorophenyl)sulfonylamino]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of a 4-chlorophenyl group and a sulfonylamino group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-chlorophenyl)sulfonylamino]pyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a multi-component reaction involving functionalized enamines, triethyl orthoformate, and ammonium acetate under ZnCl₂ catalysis.
Introduction of the Sulfonylamino Group: The sulfonylamino group can be introduced via a sulfonylation reaction using sulfonyl chlorides in the presence of a base such as triethylamine.
Chlorination: The 4-chlorophenyl group is introduced through a nucleophilic aromatic substitution reaction using 4-chlorobenzene derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonylamino group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the sulfonylamino group, potentially leading to the formation of amines or reduced pyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-chlorophenyl)sulfonylamino]pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a potential lead compound in drug discovery.
Medicine: The compound has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfonylamino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Pathways Involved: It can modulate signaling pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
- 2-[(4-chlorophenyl)sulfonylamino]pyrimidine-4-carboxylic acid
- 2-[(4-chlorophenyl)sulfonylamino]pyridine-5-carboxylic acid
- 2-[(4-chlorophenyl)sulfonylamino]pyrimidine-5-sulfonic acid
Comparison:
- Uniqueness: 2-[(4-chlorophenyl)sulfonylamino]pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
- Chemical Properties: The presence of the carboxylic acid group at the 5-position of the pyrimidine ring differentiates it from other similar compounds, affecting its reactivity and solubility.
- Biological Activity: The compound’s specific structure allows for selective enzyme inhibition and interaction with biological targets, making it a valuable candidate in drug discovery.
Properties
Molecular Formula |
C11H8ClN3O4S |
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Molecular Weight |
313.72 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H8ClN3O4S/c12-8-1-3-9(4-2-8)20(18,19)15-11-13-5-7(6-14-11)10(16)17/h1-6H,(H,16,17)(H,13,14,15) |
InChI Key |
CPXXEBLTHOXJET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=NC=C(C=N2)C(=O)O)Cl |
Origin of Product |
United States |
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